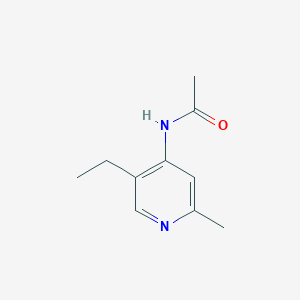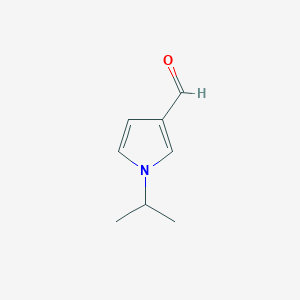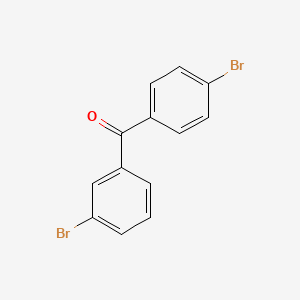
3,4'-Dibromobenzophenone
Vue d'ensemble
Description
3,4’-Dibromobenzophenone is an organic compound with the molecular formula C13H8Br2O It is a derivative of benzophenone, where two bromine atoms are substituted at the 3 and 4’ positions of the benzophenone structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3,4’-Dibromobenzophenone can be synthesized through several methods. One common approach involves the Diels-Alder reaction followed by aromatization. For instance, divinylcarbinol reacts with 2,3-dicyano-5,6-dichloro-p-benzoquinone in dichloromethane at 25°C under an inert atmosphere to form an intermediate. This intermediate then reacts with 3-bromofuran and magnesium iodide in dichloromethane at 0°C. Finally, the product undergoes aromatization with sodium methoxide in methanol and dimethyl sulfoxide at room temperature .
Industrial Production Methods: Industrial production of 3,4’-Dibromobenzophenone typically involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of palladium-catalyzed polycondensation reactions is also common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions: 3,4’-Dibromobenzophenone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The carbonyl group in the benzophenone structure can undergo oxidation or reduction under suitable conditions.
Common Reagents and Conditions:
Substitution: Reagents such as sodium methoxide or other nucleophiles can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzophenone derivatives .
Applications De Recherche Scientifique
3,4’-Dibromobenzophenone has several applications in scientific research:
Biology and Medicine: Its derivatives are studied for potential biological activities and medicinal properties.
Mécanisme D'action
The mechanism by which 3,4’-Dibromobenzophenone exerts its effects involves interactions at the molecular level. The bromine atoms and the carbonyl group play crucial roles in its reactivity. The compound can participate in various chemical pathways, including nucleophilic substitution and redox reactions, which are facilitated by the presence of the bromine atoms and the carbonyl group .
Comparaison Avec Des Composés Similaires
4,4’-Dibromobenzophenone: Another dibrominated derivative of benzophenone with bromine atoms at the 4 and 4’ positions.
3,3’-Dibromobenzophenone: A derivative with bromine atoms at the 3 and 3’ positions.
Uniqueness: Compared to its isomers, it may exhibit different photophysical properties and reactivity patterns .
Propriétés
IUPAC Name |
(3-bromophenyl)-(4-bromophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Br2O/c14-11-6-4-9(5-7-11)13(16)10-2-1-3-12(15)8-10/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHJZMUSEZIVLML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Br2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10568106 | |
| Record name | (3-Bromophenyl)(4-bromophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10568106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83699-51-8 | |
| Record name | (3-Bromophenyl)(4-bromophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10568106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(Trimethylsilyl)ethynyl]-1,10-phenanthroline](/img/structure/B1601851.png)


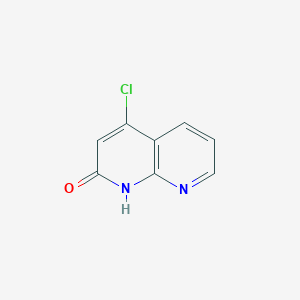
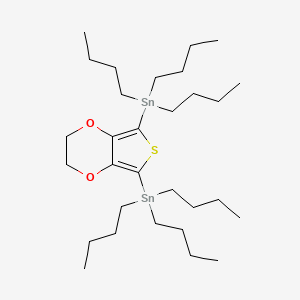
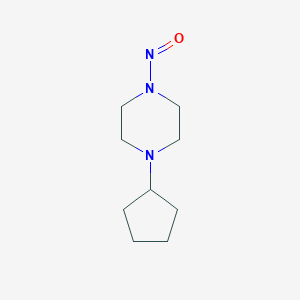


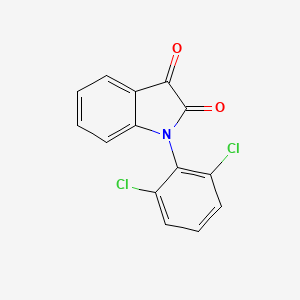
![Ethyl[2-(2-fluorophenyl)ethyl]amine](/img/structure/B1601864.png)

